1-[(3-bromo-4-fluorophenyl)methyl]azepane
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Overview
Description
1-[(3-bromo-4-fluorophenyl)methyl]azepane is an organic compound that features a seven-membered azepane ring substituted with a 3-bromo-4-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-bromo-4-fluorophenyl)methyl]azepane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluorobenzyl chloride and azepane.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 3-bromo-4-fluorobenzyl chloride is added dropwise to a solution of azepane and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-bromo-4-fluorophenyl)methyl]azepane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include azepane derivatives with different substituents replacing the bromine atom.
Oxidation: Products include azepane derivatives with hydroxyl or carbonyl groups.
Reduction: Products include dehalogenated azepane or reduced functional group derivatives.
Scientific Research Applications
1-[(3-bromo-4-fluorophenyl)methyl]azepane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of azepane derivatives with biological targets such as enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 1-[(3-bromo-4-fluorophenyl)methyl]azepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The azepane ring can also contribute to the compound’s overall conformation and stability, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[(3-bromo-4-fluorophenyl)methyl]piperidine: Similar structure but with a six-membered piperidine ring instead of azepane.
1-[(3-bromo-4-fluorophenyl)methyl]morpholine: Similar structure but with a morpholine ring.
1-[(3-bromo-4-fluorophenyl)methyl]pyrrolidine: Similar structure but with a five-membered pyrrolidine ring.
Uniqueness
1-[(3-bromo-4-fluorophenyl)methyl]azepane is unique due to its seven-membered azepane ring, which can impart different steric and electronic properties compared to six- or five-membered rings. This can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]azepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c14-12-9-11(5-6-13(12)15)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVLKVFSBXEMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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